1-Methyl-decahydro-1,6-naphthyridine
Overview
Description
1-Methyl-decahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which 1-methyl-decahydro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide spectrum of biological applications .
Result of Action
It is known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
1-Methyl-decahydro-1,6-naphthyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with c-Met kinase, a receptor tyrosine kinase that is involved in various cellular processes, including proliferation, survival, and migration . The compound acts as an inhibitor of c-Met kinase, thereby modulating its activity and affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the c-Met signaling pathway, which plays a critical role in cell growth and survival. Furthermore, this compound influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity, which is achieved by binding to the active site of the enzyme and preventing its phosphorylation . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects can diminish over time as the compound degrades or is metabolized by cells.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing the toxic effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Similarly, the compound can be targeted to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWCNZLKKVCXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.